

Spectroscopic Profile of 2,7-Dinitrofluorene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dinitrofluorene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,7-Dinitrofluorene** ($C_{13}H_8N_2O_4$), a key compound in various research applications. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative spectroscopic data for **2,7-Dinitrofluorene**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment (Proposed)
8.460	$J(A,B) = 2.10$	Aromatic Proton
8.280	$J(A,C) = 0.50$	Aromatic Proton
8.245	$J(B,C) = 8.30$	Aromatic Proton
4.225	-	Methylene Protons (-CH ₂)

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data

A ^{13}C NMR spectrum of **2,7-Dinitrofluorene** is commercially available, however, a detailed peak list with chemical shifts is not publicly accessible in the searched literature.[1] For structurally similar nitroaromatic compounds, aromatic carbons typically appear in the range of 120-150 ppm. The carbons attached to the nitro groups would be expected at the lower field end of this range due to the electron-withdrawing nature of the nitro group.

Table 3: Infrared (IR) Spectroscopy Peak Table

While a specific peak-by-peak table for a published spectrum is not readily available, the characteristic absorption bands for aromatic nitro compounds provide a strong indication of the expected IR profile of **2,7-Dinitrofluorene**.

Wavenumber (cm^{-1})	Vibration Type
~3100 - 3000	Aromatic C-H Stretch
~2920 - 2850	Methylene (- CH_2) Stretch
~1550 - 1475	Asymmetric NO_2 Stretch
~1360 - 1290	Symmetric NO_2 Stretch
~1600 and ~1475	Aromatic C=C Bending
~850 - 800	C-N Stretch
~750 - 700	Aromatic C-H Out-of-Plane Bending

Table 4: Mass Spectrometry Data

m/z Value	Interpretation
256	Molecular Ion $[\text{M}]^+$
164	Fragment Ion
163	Fragment Ion

Molecular Weight: 256.21 g/mol [2]

Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully available in the public domain. Therefore, the following sections describe standardized, representative protocols for obtaining high-quality spectroscopic data for **2,7-Dinitrofluorene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring a ^1H NMR spectrum of **2,7-Dinitrofluorene** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,7-Dinitrofluorene** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Varian, Bruker).[\[1\]](#)
- Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30 or similar).
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T_1 relaxation time is recommended.
 - Number of Scans (NS): 8-16 scans for a standard spectrum.
 - Spectral Width (SW): 0-12 ppm.
 - Temperature: 298 K (25 °C).
- Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of solid **2,7-Dinitrofluorene** using the KBr pellet technique is described below.[\[1\]](#)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2,7-Dinitrofluorene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[3]
- Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85 A).[1]
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Mode: Transmittance.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum for **2,7-Dinitrofluorene** is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile samples.
- Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or ion trap mass analyzer).

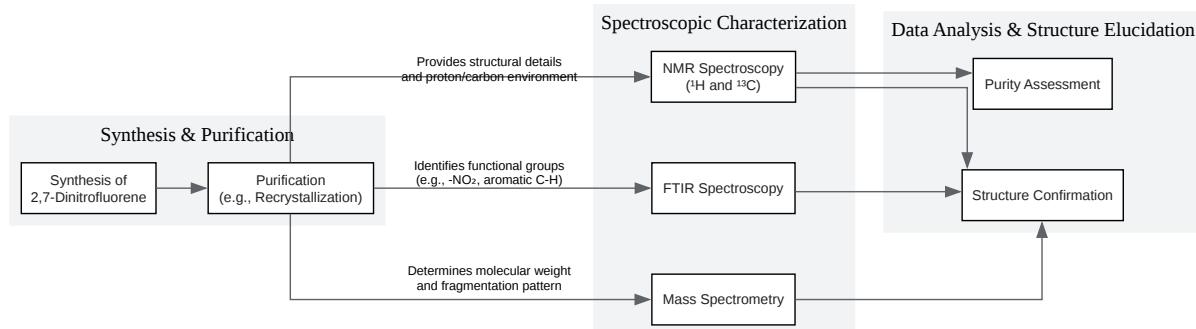
- Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 50-300.
- Source Temperature: 200-250 °C.

- Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule. For nitroaromatic compounds, common fragmentation pathways involve the loss of NO₂, O, and other small neutral molecules.

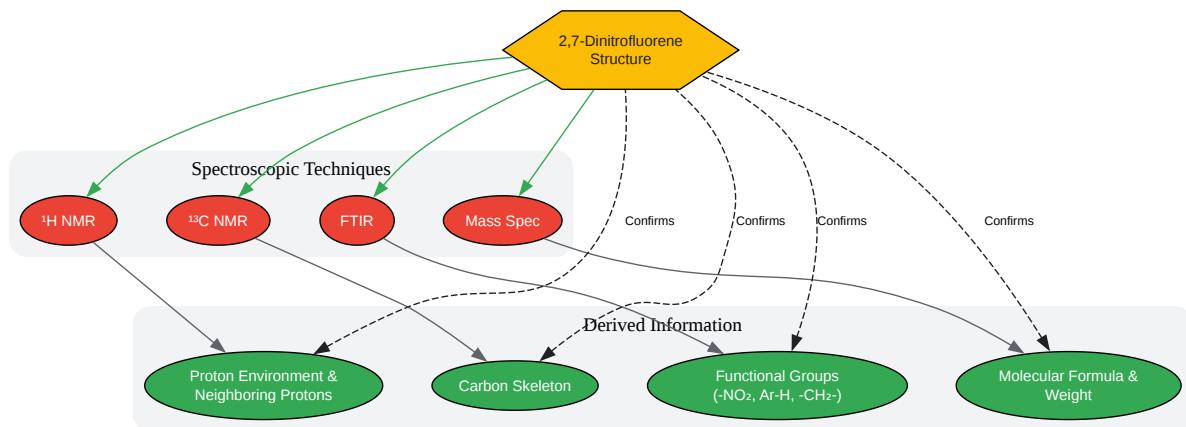
Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,7-Dinitrofluorene** and the relationship between the different spectroscopic techniques.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2,7-Dinitrofluorene**.



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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

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References

- 1. 2,7-Dinitrofluorene | C13H8N2O4 | CID 21502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. drawellanalytical.com [drawellanalytical.com]

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